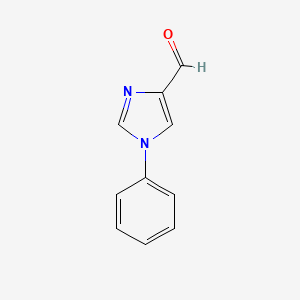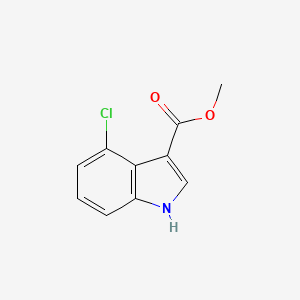
4-クロロ-1H-インドール-3-カルボン酸メチル
概要
説明
“Methyl 4-chloro-1H-indole-3-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be prepared using various methods. For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction . Another method utilized methyl 1H-indole-3-carboxylate as a starting material and introduced various ligands into the indole molecule to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .科学的研究の応用
インドール誘導体の合成における役割
インドール誘導体は、4-クロロ-1H-インドール-3-カルボン酸メチルを含む、特定のアルカロイドに存在する一般的な部分構造です . それらは細胞生物学において重要な役割を果たしており、近年、様々な疾患の治療における可能性から注目を集めています .
生物活性化合物
インドール誘導体は、ヒトの体の癌細胞、微生物、および様々な種類の疾患の治療のための生物活性化合物として使用されます . それらは様々な生物学的に重要な特性を示します .
抗ウイルス活性
インドール誘導体は抗ウイルス活性を持ちます。 例えば、特定の誘導体はインフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示しています .
抗炎症活性
インドール誘導体は抗炎症活性も示します . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にしています。
抗癌活性
インドール誘導体は抗癌剤としての可能性を示しています . それらは、多剤耐性癌細胞に対する細胞毒性剤の調製に使用できます .
抗菌活性
インドール誘導体は抗菌活性を示しています . これは、それらを新しい抗菌薬の開発に役立てます。
抗結核活性
インドール誘導体は結核の治療における可能性を示しています . 特定の誘導体は、結核菌および牛型結核菌に対するインビトロ抗結核活性を示しています .
他の化合物の調製のための反応物
“4-クロロ-1H-インドール-3-カルボン酸メチル”は、トリプトファンジオキシゲナーゼ阻害剤の調製のための反応物として使用できます。トリプトファンジオキシゲナーゼ阻害剤は、潜在的な抗癌免疫調節剤です .
作用機序
Target of Action
Methyl 4-chloro-1H-indole-3-carboxylate, also known as 4-Chloro-1H-indole-3-carboxylic acid methyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these biological effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 4-chloro-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 4-chloro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, Methyl 4-chloro-1H-indole-3-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
Methyl 4-chloro-1H-indole-3-carboxylate exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. In cancer cells, Methyl 4-chloro-1H-indole-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation by affecting key signaling molecules and transcription factors . Furthermore, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chloro-1H-indole-3-carboxylate involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Methyl 4-chloro-1H-indole-3-carboxylate can bind to specific enzymes, inhibiting their activity and preventing the progression of biochemical reactions that promote cell proliferation and survival . Additionally, the compound may activate or repress the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-chloro-1H-indole-3-carboxylate remains stable under certain conditions, maintaining its biological activity over extended periods . Exposure to specific environmental factors, such as light and temperature, can lead to the degradation of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Methyl 4-chloro-1H-indole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, Methyl 4-chloro-1H-indole-3-carboxylate can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 4-chloro-1H-indole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s biological activity and overall efficacy. Additionally, Methyl 4-chloro-1H-indole-3-carboxylate may affect metabolic flux and metabolite levels, altering the balance of biochemical reactions within cells. Understanding the metabolic pathways of Methyl 4-chloro-1H-indole-3-carboxylate is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Methyl 4-chloro-1H-indole-3-carboxylate within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cells, Methyl 4-chloro-1H-indole-3-carboxylate may be distributed to various cellular compartments, where it can exert its effects on target biomolecules. The compound’s transport and distribution patterns can impact its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 4-chloro-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Methyl 4-chloro-1H-indole-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of Methyl 4-chloro-1H-indole-3-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic use.
特性
IUPAC Name |
methyl 4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPGKVFHCXUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542295 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101909-42-6 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



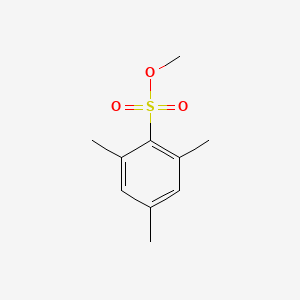
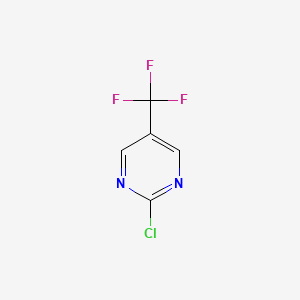
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
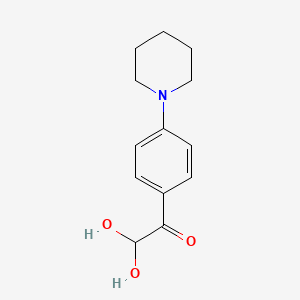
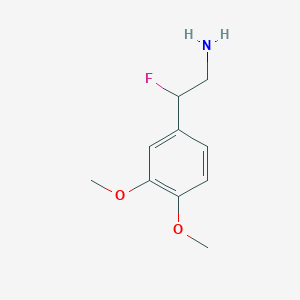

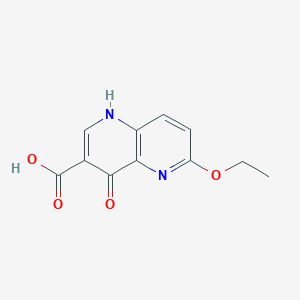

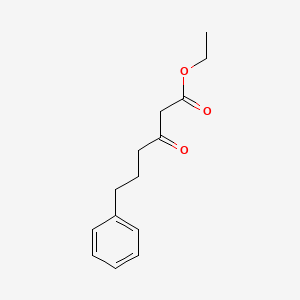
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
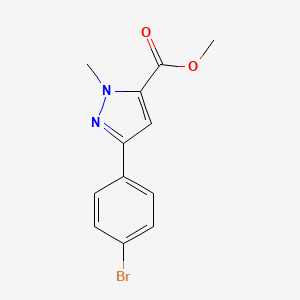
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)
